5-Amino-6-fluoropicolinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

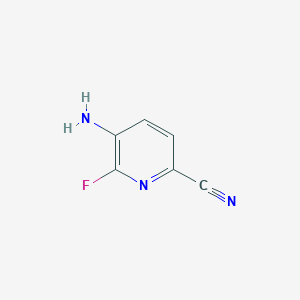

5-Amino-6-fluoropicolinonitrile is a heterocyclic organic compound with the molecular formula C6H4FN3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5th position and a fluorine atom at the 6th position on the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-fluoropicolinonitrile typically involves the following steps:

Amination: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines under basic conditions.

Nitrile Formation: The nitrile group is generally introduced through a cyanation reaction, which can be performed using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 5-Amino-6-fluoropicolinonitrile undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

Oxidation Products: Oxides or hydroxylated derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

1.1. Inhibitors for Cancer Treatment

One of the prominent applications of 5-amino-6-fluoropicolinonitrile is as an intermediate in the synthesis of potent inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in several cancers, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). For instance, a compound derived from this compound has shown promise in clinical trials, demonstrating efficacy in inducing mutation clearance in patients with AML or MDS .

1.2. Radiotracer Development

Another significant application involves its use in developing radiotracers for Positron Emission Tomography (PET). A study synthesized a radiotracer based on this compound, which exhibited high stability and negligible defluorination, making it suitable for in vivo imaging of physiological processes . This application highlights the compound's potential in diagnostic imaging and monitoring therapeutic responses.

Agricultural Applications

2.1. Herbicide Development

This compound serves as a key intermediate in the synthesis of various herbicides. Specifically, derivatives such as 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates have been developed using this compound . These herbicides are designed to target specific plant species while minimizing impact on non-target flora, demonstrating selective herbicidal activity.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including halogenation and amination processes that allow for the introduction of functional groups necessary for its application in pharmaceuticals and agrochemicals.

| Synthesis Step | Description |

|---|---|

| Step 1 | Fluorination of picolinonitrile to introduce fluorine at the 6-position. |

| Step 2 | Amination reaction to replace a halogen atom with an amino group at the 5-position. |

| Step 3 | Purification and characterization through techniques such as NMR and mass spectrometry. |

Case Studies

Case Study: Clinical Trials for AML Treatment

In a Phase 1 clinical trial, a derivative of this compound was administered to patients with IDH1 mutations. The results indicated a complete response rate of approximately 41% among relapsed or refractory AML patients, showcasing its therapeutic potential .

Case Study: Herbicide Efficacy

Research conducted on various derivatives synthesized from this compound demonstrated effective weed control with minimal phytotoxicity to crops. Field trials indicated that these compounds could significantly reduce weed biomass while preserving crop yield .

作用機序

The mechanism of action of 5-Amino-6-fluoropicolinonitrile involves its interaction with specific molecular targets and pathways. For instance:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

類似化合物との比較

5-Chloro-6-fluoropicolinonitrile: Similar structure with a chlorine atom instead of an amino group.

5-Amino-6-chloropicolinonitrile: Similar structure with a chlorine atom instead of a fluorine atom.

5-Amino-6-methylpicolinonitrile: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness: 5-Amino-6-fluoropicolinonitrile is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

生物活性

5-Amino-6-fluoropicolinonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and a fluorine atom, along with a nitrile functional group. The structural formula can be represented as follows:

This structure contributes to its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Protein Kinases : It has been identified as a potential inhibitor of cyclin G-associated kinase (GAK), which plays a crucial role in cell proliferation and cancer progression. In studies involving osteosarcoma cell lines, the knockdown of GAK led to decreased cell proliferation, suggesting that compounds like this compound may exert anti-cancer effects by targeting this kinase .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. Structure-activity relationship studies have indicated that modifications in the molecular structure can enhance its permeability across bacterial membranes, thereby improving its efficacy against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may modulate inflammatory pathways, potentially impacting conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: GAK Inhibition in Osteosarcoma

A study investigated the role of GAK in osteosarcoma and the effects of inhibiting this kinase using compounds similar to this compound. The results demonstrated that silencing GAK led to significant reductions in cell viability and proliferation rates, suggesting that targeting this pathway could be a viable strategy for developing anti-cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against multiple strains of E. coli and Pseudomonas aeruginosa. The compound showed potent activity with minimum inhibitory concentrations (MICs) significantly lower than those observed for standard antibiotics, indicating its potential as a novel antimicrobial agent.

特性

IUPAC Name |

5-amino-6-fluoropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUHUXAROJJQII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。